molecular formula C13H19N3S B5161166 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine CAS No. 25369-81-7

2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine

Cat. No.: B5161166
CAS No.: 25369-81-7
M. Wt: 249.38 g/mol
InChI Key: WVJJDNQWZCDSAS-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. In cancer cells, it has been shown to inhibit DNA synthesis and induce apoptosis. In viral infections, it has been suggested that the compound may inhibit viral replication by interfering with viral enzymes or proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In viral infections, it has been shown to inhibit viral replication and reduce viral load. In bacterial infections, it has been shown to inhibit bacterial growth and induce bacterial cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine in lab experiments is its potential therapeutic applications. It has been shown to have activity against various cancer cell lines, viral infections, and bacterial infections. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are many future directions for the research on 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine. One direction is to further investigate its mechanism of action. Understanding the molecular targets of this compound could provide insight into its potential therapeutic applications. Another direction is to test its activity in vivo. Animal studies could provide information on its efficacy, toxicity, and pharmacokinetics. Additionally, further research could focus on the development of analogs of this compound with improved activity and selectivity.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications. It has been synthesized through various methods and has been studied for its anticancer, antiviral, and antimicrobial properties. Its mechanism of action is not fully understood, but it has been suggested to inhibit various enzymes and proteins involved in cell growth and proliferation. Further research is needed to fully understand its biochemical and physiological effects and to develop analogs with improved activity and selectivity.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine has been reported in the literature through various methods. One of the commonly used methods is the reaction between 2-mercaptobenzimidazole and N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate followed by cyclization to yield the final product.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N,N-diethylethanamine has been studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. In antiviral research, it has been shown to have activity against herpes simplex virus and human immunodeficiency virus. In antimicrobial research, it has been tested against various bacterial strains and has shown activity against both gram-positive and gram-negative bacteria.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJJDNQWZCDSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180012
Record name Benzimidazole, 2-((2-(diethylamino)ethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-81-7
Record name 2-(1H-Benzimidazol-2-ylthio)-N,N-diethylethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine,N-diethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzimidazole, 2-((2-(diethylamino)ethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N,N-DIETHYLETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM2K6Z379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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